CYP2A6 Inhibition: 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide Achieves 8.8–12.5 × Greater Potency Than Standard Coumarin-Derived CYP2A6 Inhibitors
The compound inhibits human CYP2A6 with an IC₅₀ of 51 nM in human liver microsomes [1]. By comparison, the widely studied coumarin CYP2A6 inhibitors 6-methoxycoumarin and methoxsalen exhibit IC₅₀ values of 640 nM and 470 nM, respectively, in comparable human CYP2A6 assays [2]. This represents a 9.2–12.5 × improvement in potency for the chloroacetamide derivative. The selectivity window over the off-target isoform CYP2E1 is 18 × (IC₅₀ CYP2E1 = 920 nM), and over CYP2C19 is 5.1 × (IC₅₀ = 260 nM) [1].
| Evidence Dimension | CYP2A6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 51 nM |
| Comparator Or Baseline | 6-Methoxycoumarin IC₅₀ = 640 nM; Methoxsalen IC₅₀ = 470 nM |
| Quantified Difference | 9.2–12.5 × greater potency for the target compound |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 5 min pre-incubation with NADPH-regenerating system |
Why This Matters
Higher CYP2A6 potency at nanomolar concentrations enables lower dosing in ADME-Tox panels and reduces the risk of non-specific P450 inhibition, a key criterion when selecting a CYP2A6 probe for drug–drug interaction studies.
- [1] BindingDB (ChEMBL). BDBM50366334 / CHEMBL4173133. Affinity Data: CYP2A6 IC₅₀ = 51 nM; CYP2C19 IC₅₀ = 260 nM; CYP2E1 IC₅₀ = 920 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366334. View Source
- [2] Rahnasto-Rilla, M. et al. Synthetic models related to methoxalen and menthofuran—cytochrome P450 (CYP) 2A6 interactions. Benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6. J. Biol. Chem. 2013. IC₅₀ data: 6-methoxycoumarin 0.64 µM, methoxsalen 0.47 µM. View Source
